Product packaging for 4,6'-Dichloro-2,2'-bipyridine(Cat. No.:CAS No. 85591-65-7)

4,6'-Dichloro-2,2'-bipyridine

Cat. No.: B1601035
CAS No.: 85591-65-7
M. Wt: 225.07 g/mol
InChI Key: BPLWIHFOULBPJP-UHFFFAOYSA-N
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Description

4,6'-Dichloro-2,2'-bipyridine (CAS 85591-65-7) is a regioisomer of the bipyridine family, which are heterocyclic organic compounds consisting of two pyridyl rings. With a molecular formula of C~10~H~6~Cl~2~N~2~ and a molecular weight of 225.07 g/mol, it is a solid with a melting point of 87.5-89 °C and a calculated density of 1.363 g/cm³ . It is characterized by very slight solubility in water (0.52 g/L at 25 °C) . Bipyridines are renowned in scientific research as excellent ligands in coordination chemistry . The two nitrogen atoms of the 2,2'-bipyridine scaffold can coordinate to metal centers to form stable, five-membered chelating complexes . This planarity enhances the ligand's ability to interact with metal ions through π-electrons, leading to complexes with high stability . The presence of chlorine atoms at the 4 and 6' positions provides reactive sites for further functionalization, allowing researchers to fine-tune the electronic and steric properties of the ligand for specific applications . The primary research value of this compound lies in its role as a precursor for synthesizing sophisticated ligands and functional materials. Coordination complexes derived from bipyridines are extensively used as homogeneous catalysts for various chemical transformations, including oxidation, hydrogenation, and carbon-carbon bond formation reactions, often with high selectivity and efficiency under mild conditions . Furthermore, bipyridine-based complexes are pivotal in optoelectronics and photophysics, serving as key components in dye-sensitized solar cells (DSSCs), light-emitting electrochemical cells (LECs), and organic light-emitting diodes (OLEDs) due to their potent light-absorption and emission properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Cl2N2 B1601035 4,6'-Dichloro-2,2'-bipyridine CAS No. 85591-65-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85591-65-7

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

2-chloro-6-(4-chloropyridin-2-yl)pyridine

InChI

InChI=1S/C10H6Cl2N2/c11-7-4-5-13-9(6-7)8-2-1-3-10(12)14-8/h1-6H

InChI Key

BPLWIHFOULBPJP-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)Cl)C2=NC=CC(=C2)Cl

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=NC=CC(=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 4,6 Dichloro 2,2 Bipyridine

Historical Development of Synthetic Routes to Halogenated Bipyridines

The synthesis of bipyridine derivatives has a rich history, evolving from classical coupling reactions to more sophisticated and regioselective methods. scielo.brresearchgate.net Initially, methods like the Wurtz coupling and Ullmann coupling were employed for the synthesis of symmetrical bipyridines, although often with limitations in yield and applicability to unsymmetrical derivatives. mdpi.com The functionalization of the pre-formed 2,2'-bipyridine (B1663995) ring through electrophilic and nucleophilic aromatic substitution reactions has been a widely used approach. scielo.br However, these methods can sometimes lead to mixtures of products and low yields. scielo.br

Over the past few decades, the advent of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, has revolutionized the synthesis of bipyridines, including their halogenated analogues. researchgate.netmdpi.com These methods offer greater control over the regiochemistry and allow for the construction of a wide array of substituted bipyridines from appropriately functionalized pyridine (B92270) precursors. researchgate.netmdpi.com

Precursor Design and Selection in the Synthesis of 4,6'-Dichloro-2,2'-bipyridine

The rational design and selection of precursor molecules are paramount for the successful synthesis of this compound. A common strategy involves the coupling of two different substituted pyridine rings. For instance, a key precursor for the synthesis of related 5,5'-dialkyl-6,6'-dichloro-2,2'-bipyridines is 3-substituted 2-chloro-6-iodopyridine, which is synthesized from 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones. researchgate.net This highlights the importance of having suitable halogen substitutions on the pyridine precursors to facilitate selective coupling reactions.

Multi-Step Synthetic Strategies and Isolation of Key Intermediates

For instance, the synthesis of various functionalized bipyridines often involves the preparation of key intermediates like dicyano or dicarboxy bipyridines, which are then converted to the desired products. scielo.br The synthesis of halomethyl-bipyridines, for example, can proceed from hydroxymethylbipyridine precursors through multiple steps, each generally providing moderate to high yields of the intermediate products. orgsyn.org

Directed ortho-Metalation and Related Approaches in Bipyridine Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds, including pyridines. harvard.eduwikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the position ortho to the DMG. wikipedia.orgbaranlab.org This generates a stabilized carbanion that can then react with an electrophile to introduce a new substituent. wikipedia.org

While direct lithiation of pyridine can be complicated by nucleophilic addition of the organometallic reagent, the use of a DMG can make the process highly efficient. harvard.eduuwindsor.ca Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org This method has been extensively used to introduce a wide variety of functional groups onto the pyridine ring with high regiocontrol. harvard.eduacs.org For bipyridine synthesis, DoM can be applied to a pyridine precursor before the coupling step or to the bipyridine scaffold itself, provided a suitable directing group is present.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic variation of parameters such as the choice of catalyst, solvent, temperature, and reaction time. For cross-coupling reactions, the selection of the appropriate palladium or nickel catalyst and ligands is critical. mdpi.com For example, in the synthesis of 4,4'-bipyridine (B149096) derivatives, the use of specific palladium catalysts with imidazolium (B1220033) salt ligands has been shown to achieve high turnover numbers. mdpi.com

In the context of halogenated bipyridines, the reaction conditions for halogenation or coupling steps must be carefully controlled to avoid side reactions and the formation of isomeric byproducts. For instance, in the synthesis of halomethyl-bipyridines, quenching the reaction at the right time is critical to prevent over-silylation or other undesired reactions. orgsyn.org

Below is a table summarizing various synthetic approaches for bipyridine derivatives, which could be adapted for the synthesis of this compound.

Synthetic MethodCatalyst/ReagentsPrecursorsKey Features
Suzuki CouplingPalladium catalyst, basePyridylboronic acids and halopyridinesStable precursors, high yields. mdpi.com
Stille CouplingPalladium catalystOrganotin reagents and halopyridinesVersatile for various functional groups. cdnsciencepub.com
Negishi CouplingPalladium or Nickel catalystOrganozinc reagents and halopyridinesHigh reactivity and selectivity. mdpi.com
Wurtz CouplingSodium dispersionHalopyridinesUseful for symmetrical bipyridines. mdpi.com
Directed ortho-MetalationOrganolithium base, DMGFunctionalized pyridinesHigh regioselectivity. harvard.eduwikipedia.org

Application of Green Chemistry Principles in the Production of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, several green chemistry approaches can be considered. These include the use of less toxic solvents, developing solventless reaction conditions, and employing catalysts that can be easily recovered and reused. researchgate.netgctlc.org

For example, laboratory exercises have been developed for the benign synthesis of other bipyridine derivatives, such as 4,6-diphenyl[2,2']bipyridine, using sequential solventless aldol (B89426) and Michael addition reactions. gctlc.orgflinders.edu.au While the final ring closure step in this particular synthesis is not solventless, it utilizes acetic acid, which has the potential to be a renewable solvent. gctlc.org The development of catalytic systems that operate in water or other environmentally benign solvents is another active area of research that could be applied to the synthesis of halogenated bipyridines. The optimization of synthetic routes to enhance atom economy and reduce waste generation is a core tenet of green chemistry that is directly applicable to the production of specialty chemicals like this compound.

Coordination Chemistry of 4,6 Dichloro 2,2 Bipyridine As a Ligand

Ligand Design Principles and Chelation Properties of 4,6'-Dichloro-2,2'-bipyridine

2,2'-Bipyridine (B1663995) and its derivatives function as bidentate chelating ligands, forming stable five-membered rings with metal ions. wikipedia.orgchemicalbook.com The fundamental design principle of these ligands is the presence of two nitrogen atoms positioned to coordinate to a single metal center. nih.gov For coordination to occur, the 2,2'-bipyridine ligand must adopt a cis-conformation, which involves rotation around the C2-C2' bond from its lower-energy trans-conformation in the solid state and in solution. nih.govwikipedia.org

The chelation properties of this compound are influenced by the electronic effects of the chlorine substituents. Chlorine is an electron-withdrawing group, which reduces the basicity of the pyridine (B92270) nitrogen atoms. This decreased basicity can affect the stability and redox potentials of the resulting metal complexes. biosynth.com The asymmetric substitution in this compound, with one chlorine atom at the 4-position and the other at the 6'-position, introduces an electronic imbalance between the two pyridine rings. The 6'-chloro substituent also introduces steric hindrance near one of the nitrogen donor atoms, which can influence the geometry and coordination number of the metal complex. wikipedia.org

Synthesis and Structural Characterization of Transition Metal Complexes with this compound

Transition metal complexes of substituted bipyridines are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, which provides detailed structural information.

Research on first-row transition metal complexes with substituted bipyridines is extensive. nih.govmdpi.com For instance, complexes of the type MCl₂L (where M = Fe, Co, Ni, Cu and L is a bipyridine derivative) have been synthesized and structurally characterized, often revealing distorted tetrahedral or five-coordinate geometries. figshare.com While specific studies on this compound with all these metals are not widely documented, the general behavior of dichlorobipyridine ligands provides insight. For example, the reaction of NiCl₂·6H₂O with pyridin-2-one has been shown to produce a variety of mononuclear and dinuclear complexes, demonstrating the structural diversity achievable with such systems. mdpi.com Copper(II) complexes with bipyridine ligands can form polymeric chains, with the geometry around the copper center being influenced by other coordinating species like water or sulfate (B86663) ions. nih.gov A homologous series of first-row transition-metal complexes with the parent 2,2'-bipyridine ligand, [M(2,2'-bipy)(mes)₂] (M = Cr, Mn, Fe, Co, Ni), has been studied in detail, providing a basis for understanding how electronic changes in the ligand, such as those introduced by chloro-substitution, might affect structure and bonding. nih.gov

Representative First-Row Transition Metal Complexes with Bipyridine Ligands

MetalComplex FormulaCoordination GeometryKey Structural FeaturesReference
Iron (Fe)[Fe(bipy)₃]²⁺OctahedralTris-chelate complex, exists as enantiomeric pairs. wikipedia.org wikipedia.org
Cobalt (Co)[Co(2,2'-bipy)(mes)₂]Distorted TetrahedralPart of a homologous series used to study metal-ligand interactions. nih.gov nih.gov
Nickel (Ni)[NiCl₂(Hhp)₄]MononuclearDemonstrates monodentate coordination of a related pyridine-based ligand. mdpi.com mdpi.com
Copper (Cu)[Cu(bipy)(H₂O)₂(SO₄)]ₙDistorted OctahedralPolymeric chain structure bridged by sulfate groups. nih.gov nih.gov

Ruthenium complexes of bipyridines are of significant interest due to their photophysical and electrochemical properties. biosynth.com The synthesis of cis-dichlorobis(4,4'-dichloro-2,2'-bipyridine)rhodium(III) hexafluorophosphate (B91526) has been reported, highlighting the ability of dichlorinated bipyridines to form stable complexes with second-row metals. acs.org Palladium(II) and platinum(II) complexes with 2,2'-bipyridine, [MX₂(bipy)], are known to exhibit polymorphism, adopting various crystal structures. researchgate.net The steric and electronic properties of this compound would be expected to influence the specific isomer and crystal packing adopted by its palladium complexes.

Platinum(II) complexes with bipyridine ligands, such as (2,2'-Bipyridine)dichloroplatinum(II), are well-established. lookchem.com These square-planar complexes can exhibit interesting solid-state properties due to intermolecular interactions. Iridium complexes with substituted bipyridines are also known, often in the context of catalytic applications. biosynth.com The coordination of this compound to platinum or iridium would likely result in square-planar or octahedral complexes, respectively, with the chloro-substituents modulating their reactivity and spectroscopic signatures.

Selected Second and Third-Row Transition Metal Complexes with Dichlorobipyridine Ligands

MetalComplex FormulaCoordination GeometryKey FeaturesReference
Rhodium (Rh)[RhCl₂(4,4'-dichloro-2,2'-bipyridine)₂]PF₆Octahedral (cis)Demonstrates stable complex formation with a dichlorinated bipyridine. acs.org acs.org
Palladium (Pd)[PdI₂(bipy)]Square-planarPart of a series exhibiting polymorphism. researchgate.net researchgate.net
Platinum (Pt)[PtCl₂(bipy)]Square-planarForms red crystals due to intermolecular π-π stacking.
Osmium (Os)mer-[OsN(L)Cl₃] (L=bipy derivative)OctahedralPeripheral ligand modification alters cellular mechanism of action. royalsocietypublishing.org royalsocietypublishing.org

The coordination chemistry of lanthanides and actinides with N-heterocyclic ligands is an area of growing interest, particularly for applications in nuclear fuel reprocessing. nih.govmdpi.com These elements are typically hard acids and prefer coordination with hard donor atoms like oxygen. However, complexes with softer nitrogen donors can be formed. nih.gov Lanthanide complexes with 2,2'-bipyridine-N,N'-dioxide have been synthesized, indicating that modified bipyridines can coordinate to these metals. science.gov Recently, an americium complex with 4,4'-bipyridine (B149096), a related isomer, was synthesized, revealing unexpectedly ionic Am-N bonding. nih.gov While specific complexes of this compound with lanthanides or actinides are not prominently reported, the existing literature suggests that such coordination is feasible, likely resulting in complexes with high coordination numbers and interesting bonding characteristics. numberanalytics.com

Structural Diversity and Isomerism in this compound Metal Complexes

The asymmetric nature of this compound inherently introduces the potential for isomerism in its metal complexes. For an octahedral complex of the type [M(4,6'-Cl₂-bpy)₃]ⁿ⁺, multiple geometric isomers are possible due to the different possible orientations of the unsymmetrical ligands around the metal center.

Self-Assembly and Supramolecular Chemistry Involving this compound Ligands

The self-assembly of ligands and metal ions into complex, well-defined architectures is a cornerstone of supramolecular chemistry. Bipyridine derivatives are fundamental building blocks in this field due to their robust and predictable coordination behavior. mdpi.comsmolecule.com However, the application of the specific isomer this compound in this context appears to be limited.

A thorough review of scientific literature indicates a significant lack of published research on the use of this compound in the formation of discrete supramolecular cages or helicates. The construction of these three-dimensional structures relies on the precise geometric and electronic properties of the organic ligands and metal centers. While numerous studies detail the synthesis of metallacages and helicates using various other substituted bipyridines, specific examples employing the asymmetric 4,6'-dichloro isomer are not readily found. The unique steric and electronic asymmetry of this ligand may present challenges or opportunities for creating novel cage and helical structures, representing a potential area for future investigation.

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended crystalline structures built from metal ions or clusters linked by organic ligands. Symmetrically substituted bipyridines, particularly 4,4'-bipyridine, are extensively used as linear "struts" to construct such networks. ub.eduresearchgate.net For instance, the N,N'-dioxide derivative of 4,4'-dichloro-2,2'-bipyridine (B155489) is known to form stable coordination polymers with metals like copper(II) and lead(II).

However, there is a notable absence of studies reporting the use of this compound as a primary linker for the systematic construction of coordination polymers or MOFs. The asymmetry of the ligand could potentially lead to lower-symmetry networks with more complex topologies compared to those derived from its symmetrical isomers, but this remains an underexplored area of research.

Influence of Halogen Substituents on Metal-Ligand Bonding and Coordination Geometries

The presence and position of halogen substituents on a 2,2'-bipyridine ring significantly influence the electronic properties of the ligand and, consequently, the characteristics of its metal complexes. Chloro groups are strongly electron-withdrawing, which generally decreases the electron density on the pyridine rings and the basicity of the nitrogen donor atoms. This affects the strength of the resulting metal-ligand bond.

In symmetrically substituted ligands like 4,4'-dichloro-2,2'-bipyridine, the electronic effect is distributed evenly across the molecule. nih.gov In contrast, the asymmetric this compound presents a more polarized electronic structure. The chloro group at the 4-position primarily exerts an inductive electron-withdrawing effect, while the chloro group at the 6'-position, being adjacent to a coordinating nitrogen atom, introduces significant steric hindrance in addition to its electronic influence.

This combination of effects can be expected to:

Create Asymmetric Metal-Ligand Bonds: The two nitrogen atoms of the ligand are electronically distinct, which could lead to unequal bond lengths and strengths with a coordinated metal center.

Induce Distorted Coordination Geometries: The steric bulk of the 6'-chloro substituent can force a twisting of the complex, moving other ligands to accommodate the space and leading to highly distorted coordination spheres, as has been observed in complexes with 6,6'-dichloro-2,2'-bipyridine (B1589837). nih.gov

Tune Redox Potentials: The strong electron-withdrawing nature of the chloro groups can stabilize lower oxidation states of the metal center and make the complex more resistant to oxidation.

Despite these well-founded principles, specific crystallographic or spectroscopic studies detailing the precise bond lengths, angles, and electronic impact of the 4,6'-dichloro substitution pattern are not available in the current body of scientific literature. Detailed structural analysis of its metal complexes would be necessary to fully elucidate these influences.

Catalytic Applications of 4,6 Dichloro 2,2 Bipyridine Based Complexes

Homogeneous Catalysis Mediated by 4,6'-Dichloro-2,2'-bipyridine Metal Complexes

Complexes of this compound with transition metals, particularly palladium and nickel, are anticipated to be effective catalysts for a variety of carbon-carbon cross-coupling reactions. The electron-withdrawing nature of the chloro substituents can influence the electron density at the metal center, thereby modulating the catalytic activity. While specific studies on the 4,6'-dichloro isomer are limited, the broader class of dichloro-2,2'-bipyridine ligands has demonstrated utility in several key transformations.

Suzuki-Miyaura Coupling: Palladium complexes featuring bipyridine ligands are known to catalyze the Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide. The stability and activity of these catalysts can be tuned by the substituents on the bipyridine backbone. For instance, palladium(II) dichloride complexes with 4,4'-disubstituted-2,2'-bipyridine ligands have shown high efficiency in the Suzuki coupling of aryl halides with phenylboronic acid in aqueous and aerobic conditions. nih.govasianpubs.org The presence of electron-withdrawing groups, such as the chloro groups in this compound, is expected to enhance the stability of the palladium catalyst, potentially leading to high turnover numbers.

Heck Reaction: The Heck reaction, the coupling of an unsaturated halide with an alkene, is another area where palladium-bipyridine complexes have been successfully employed. researchgate.netorganic-chemistry.org Dichloro(2,2'-bipyridine)palladium derivatives have been utilized as recyclable catalysts in Heck reactions. nih.gov The thermal stability of such complexes allows for catalyst recovery and reuse without significant loss of activity. The electronic properties of the this compound ligand would likely contribute to a robust catalytic system for this transformation. A reusable PdCl2(NH3)2/cationic 2,2′-bipyridyl system has been shown to be effective in the double Mizoroki-Heck reaction in water. mdpi.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgresearchgate.net Bipyridine-ligated nickel complexes are often proposed as intermediates in such cross-coupling reactions. nih.gov The this compound ligand could potentially be employed to modulate the reactivity and selectivity of nickel catalysts in Negishi couplings, particularly in reactions involving secondary nucleophiles where isomerization can be a challenge. organic-chemistry.org

Table 1: Representative Catalytic Performance of Dichloro-Bipyridine Analogue Complexes in Cross-Coupling Reactions
ReactionCatalyst PrecursorLigandSubstratesYield (%)Reference
Suzuki-MiyauraPd(OAc)24,4'-di-tBu-2,2'-bipyridineAryl iodide/bromide + Phenylboronic acidModerate to Excellent asianpubs.org
Heck[PdCl2(CH3CN)2]4,4'-bis(RfCH2OCH2)-2,2'-bpyC6H5I + H2C=CHCO2CH3Recyclable, high activity researchgate.net
Sonogashira (Cu-free)Pd/CXPhosAryl chlorides + Terminal acetylenesGood to Excellent nih.gov
NegishiNi(COD)2Terpyridine derivativesSecondary alkylzinc halides + Aryl iodidesExcellent organic-chemistry.org

Metal complexes of this compound and its isomers are active in both oxidation and reduction catalysis, serving as robust platforms for transformations of organic substrates and small molecules.

Oxidation Catalysis: Ruthenium complexes bearing the closely related 6,6'-dichloro-2,2'-bipyridine (B1589837) ligand have been shown to be potent catalysts for the oxidation of C-H bonds. The ruthenium(II) complex, cis-[Ru(6,6'-Cl2bpy)2(OH2)2]2+, is a robust catalyst for the oxidation of hydrocarbons, including linear alkanes, using tert-butyl hydroperoxide as the terminal oxidant. nih.gov This system is also effective for the oxidation of alcohols to their corresponding aldehydes and ketones with high yields at room temperature. Oxidation of the Ru(II) precursor generates a powerful stoichiometric oxidant, cis-[Ru(VI)(6,6'-Cl2bpy)2O2]2+, which can oxidize cycloalkanes under mild conditions with high stereoretention. nih.gov

Reduction Catalysis: The electrocatalytic and photocatalytic reduction of carbon dioxide (CO2) to valuable chemical feedstocks is a significant area of research. Bipyridine complexes of rhenium and manganese are well-known molecular catalysts for CO2 reduction. researchgate.netucsd.edunih.gov The catalytic activity can be tuned by modifying the bipyridine ligand. While specific studies on this compound are not prevalent, the electronic effects of the chloro substituents would likely influence the reduction potentials of the complex and its catalytic efficiency. In the broader context of reduction catalysis, rhodium and iridium complexes with bipyridine-type ligands are active for the hydrogenation of unsaturated bonds. nih.govrsc.orgresearchgate.net These catalysts can achieve selective reduction of C=C bonds in various substrates under mild conditions. nih.gov

Table 2: Research Findings in Oxidation and Reduction Catalysis with Dichloro-Bipyridine Analogue Complexes
Catalytic ProcessCatalyst SystemSubstrateProductKey FindingsReference
Alkane Oxidationcis-[Ru(6,6'-Cl2bpy)2(OH2)2]2+ / TBHPCyclohexaneCyclohexanol, CyclohexanoneRobust catalyst for C-H bond oxidation. nih.gov
Alcohol Oxidationcis-[Ru(6,6'-Cl2bpy)2(OH2)2]2+ / TBHPSecondary AlcoholsKetonesHigh product yields at ambient temperature. nih.gov
CO2 Reduction[Cu2(PPh2bpy)2(MeCN)2]2+CO2CO, CO3^2-Electrocatalytic disproportionation of CO2. ucsd.edu
Alkene HydrogenationCp*Rh(2-(2-pyridyl)phenyl)Hα,β-unsaturated carbonylsSaturated carbonylsSelective 1,4-reduction under H2. nih.gov

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. researchgate.netnih.gov Chiral 2,2'-bipyridines are a significant class of ligands used in a multitude of asymmetric transformations. dntb.gov.ua The introduction of chirality to the this compound scaffold could be achieved through several strategies, such as the incorporation of chiral substituents at positions remote from the coordinating nitrogen atoms or the creation of atropisomeric systems.

While there is extensive literature on the synthesis and application of various chiral bipyridine ligands, specific examples of chiral derivatives of this compound in asymmetric catalysis are not well-documented. However, the principles of designing chiral bipyridine ligands are well-established. For instance, axially chiral bipyridine ligands have been successfully applied in copper-catalyzed ring-opening reactions, achieving high efficiency and stereoselectivity. asianpubs.org The synthesis of novel chiral bipyridine-type ligands derived from natural products like camphor (B46023) has also been reported, with applications in asymmetric allylic substitution and oxidation.

The development of chiral this compound derivatives represents a promising area for future research. Such ligands could potentially be employed in a variety of asymmetric reactions, including but not limited to, cyclopropanation, Diels-Alder reactions, and enantioselective C-H functionalization. The electronic properties imparted by the chloro substituents could offer unique advantages in terms of catalyst stability and selectivity.

Metal complexes containing bipyridine ligands have been investigated as catalysts for the polymerization of various monomers. The steric and electronic properties of the bipyridine ligand can influence the activity of the catalyst, the molecular weight of the resulting polymer, and its stereochemistry.

1,3-Diene Polymerization: Dichloro(2,2'-bipyridine)copper, in combination with methylaluminoxane (B55162) (MAO), has been shown to be an active and stereospecific catalyst for the polymerization of 1,3-dienes such as butadiene and isoprene. This system produces highly crystalline syndiotactic polymers.

Olefin Polymerization: Ziegler-Natta catalysts are widely used for the polymerization of α-olefins. libretexts.org These catalyst systems typically consist of a transition metal compound and an organoaluminum co-catalyst. While the use of this compound as a ligand in traditional Ziegler-Natta systems for olefin polymerization is not extensively documented, the inclusion of bipyridine ligands can modify the performance of such catalysts. For example, porous organic polymers incorporating bipyridine moieties have been used as supports for Ziegler-Natta catalysts for propylene (B89431) polymerization, resulting in polypropylenes with broad molecular weight distributions. nih.gov

Ring-Opening Metathesis Polymerization (ROMP): Ruthenium catalysts are highly effective for ROMP of cyclic olefins. nih.govnih.govmdpi.com The ligand environment around the ruthenium center is crucial for controlling the catalyst's activity and selectivity. While specific examples with this compound are scarce, the general principles of ligand design in ROMP catalysts suggest that its electronic properties could be used to tune the initiation and propagation rates of the polymerization.

Heterogeneous Catalysis Utilizing Immobilized this compound Complexes

The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and improved stability.

A common strategy for the heterogenization of this compound-based catalysts involves their covalent attachment to a solid support, such as silica (B1680970) or a polymer resin. This can be achieved by first functionalizing the bipyridine ligand with a reactive group that can form a covalent bond with the support material. For example, bipyridine ligands functionalized with silatrane (B128906) groups can be attached to metal oxide surfaces. nih.gov Alternatively, the support material can be functionalized with groups that can react with the bipyridine ligand or its metal complex.

Mesoporous silica materials, with their high surface area and ordered pore structure, are excellent supports for catalysts. Palladium nanoparticles immobilized on a nano-silica triazine dendritic polymer have been used as a recyclable nanoreactor for C-S cross-coupling reactions. acs.org Palladium complexes supported on periodic mesoporous organosilica containing bipyridinium units have been shown to be efficient catalysts for the Suzuki-Miyaura reaction in water. mdpi.com

Another approach is the covalent attachment of the catalyst to a polymer support. For instance, polymer-supported copper catalysts have been prepared by immobilizing a pyridinecarboxaldehyde on aminopolystyrene, followed by complexation with a copper salt. researchgate.net These heterogeneous catalysts have shown remarkable activity in the O-arylation of phenols with aryl halides. researchgate.net The covalent attachment of a rhenium bipyridyl CO2 reduction catalyst to TiO2 has also been demonstrated, with the dicarboxy-bipyridine ligand binding to the surface. researchgate.netnih.govnewhaven.edu These strategies could be adapted for the immobilization of this compound complexes, leading to robust and recyclable heterogeneous catalysts.

Supported Catalytic Systems and Their Performance Evaluation

There is no available research in the public domain detailing the development or performance evaluation of supported catalytic systems based on this compound complexes. The process of immobilizing molecular catalysts onto solid supports is a common strategy to enhance stability and recyclability. However, studies describing the heterogenization of catalysts derived from this specific ligand, including data on their catalytic efficiency, stability, and leaching characteristics in supported formats, have not been reported.

Photocatalysis and Electrocatalysis with this compound Complexes

While complexes of other substituted bipyridines are prominent in photocatalysis and electrocatalysis, specific research into complexes of this compound for these applications is not found in the current body of scientific literature.

Light-Driven Catalysis for Organic Transformations

A survey of existing literature does not yield specific examples or detailed studies on the use of this compound complexes in light-driven catalysis for organic transformations. The electronic properties imparted by the asymmetric chloro-substitution could theoretically influence the photophysical and redox properties of a metal complex, but dedicated research to explore and characterize these effects in photocatalytic cycles for organic synthesis has not been published.

Electrochemical Reduction/Oxidation Processes (e.g., CO2 Reduction)

There are no specific reports on the application of this compound-based complexes as catalysts for electrochemical processes such as the reduction of carbon dioxide (CO₂). Research into the electrochemical behavior of complexes containing this ligand, including cyclic voltammetry studies or controlled-potential electrolysis to determine catalytic activity and product selectivity for CO₂ reduction or other redox processes, is currently absent from the literature. One study investigated a related disubstituted ligand, 4,6-diphenyl-2,2′-bipyridine, in a Tungsten complex for the electrochemical reduction of CO₂, but this does not provide direct data on the dichloro-substituted ligand . researchgate.net

Mechanistic Investigations of this compound Catalytic Cycles

Detailed mechanistic investigations into the catalytic cycles of complexes featuring the this compound ligand are not available. Such studies are crucial for understanding catalyst behavior and designing more efficient systems.

Spectroscopic Probing of Reaction Intermediates

No studies have been published that utilize spectroscopic techniques (such as UV-Vis, NMR, IR, or X-ray absorption spectroscopy) to identify, isolate, or characterize reaction intermediates involved in any catalytic cycle mediated by this compound complexes.

Kinetic Studies and Reaction Pathway Elucidation

There is a lack of published kinetic data or reaction pathway elucidation for any catalytic transformation involving this compound complexes. Research detailing rate laws, determining activation parameters, or proposing detailed catalytic cycles based on experimental or computational evidence for this specific class of catalysts has not been reported.

Applications of 4,6 Dichloro 2,2 Bipyridine in Advanced Materials Science

Design and Synthesis of Luminescent Materials Featuring 4,6'-Dichloro-2,2'-bipyridine

The design of luminescent materials often involves creating molecules that can absorb energy and re-emit it as light. Bipyridine ligands are foundational in the synthesis of such materials, typically by forming complexes with transition metals like ruthenium, iridium, or platinum. The resulting metal-to-ligand charge transfer (MLCT) states are often responsible for the observed luminescence. The substituents on the bipyridine skeleton are critical for tuning the photophysical properties, such as emission color, quantum yield, and lifetime. Halogenation with chlorine atoms, as in this compound, can influence these properties by altering the energy levels of the molecular orbitals involved in the electronic transitions.

In the field of Organic Light-Emitting Diodes (OLEDs), bipyridine derivatives are essential components of phosphorescent emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The design strategy involves coordinating bipyridine ligands to a heavy metal center (e.g., Iridium(III) or Platinum(II)) to facilitate strong spin-orbit coupling, which enables emission from the triplet state.

While numerous studies focus on functionalized bipyridine ligands for OLEDs, specific research literature detailing the synthesis and performance of phosphorescent or fluorescent emitters directly incorporating this compound could not be found in the performed searches. The typical approach involves using substituted bipyridines to tune the emission color and improve device stability and efficiency. For example, modifying the bipyridine ligand can shift the emission from blue to red and enhance the photoluminescence quantum yields. However, performance data for OLEDs specifically using the 4,6'-dichloro isomer as a primary ligand is not publicly available.

The design of fluorescent probes and sensors relies on a molecular system that changes its fluorescence properties (e.g., intensity, wavelength, or lifetime) upon interaction with a specific analyte. Bipyridine units are excellent building blocks for such sensors due to their strong and selective metal-ion coordination. A typical design involves linking the bipyridine recognition unit to a fluorophore. When the bipyridine moiety binds to a target ion, the change in the electronic structure of the complex modulates the emission of the fluorophore, leading to a detectable signal. This can occur through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

Although the bipyridine scaffold is a staple in sensor design, specific examples of fluorescent probes and sensors designed directly with this compound as the primary recognition element are not detailed in the available research. The development of such a sensor would involve leveraging the specific coordination chemistry and electronic properties conferred by the 4- and 6'-chloro substituents.

Electrochemical Sensors and Biosensors Utilizing this compound

Electrochemical sensors operate by converting a chemical recognition event into an electrical signal. Bipyridine-based systems are employed in this area, often by immobilizing a bipyridine-metal complex onto an electrode surface. The interaction of this complex with a target analyte can lead to a measurable change in current, potential, or impedance.

Effective sensors require a receptor site that selectively binds the target analyte. In bipyridine-based sensors, the receptor is typically the metal-binding pocket formed by the two nitrogen atoms. The design process involves tailoring the bipyridine ligand and the chosen metal center to achieve selective molecular recognition for a specific target, which can range from metal ions to small organic molecules or even larger biomolecules. The binding can be based on coordination chemistry, hydrogen bonding, or other non-covalent interactions. While this is a common strategy for bipyridines, specific receptor designs and molecular recognition studies centered on this compound are not prominently featured in scientific literature.

For a functional sensor, the receptor molecule must be integrated with a transducer that converts the binding event into a measurable signal. In electrochemical sensors, the transducer is the electrode. Bipyridine complexes can be attached to transducer platforms like glassy carbon or gold electrodes through various methods, including covalent bonding or electropolymerization. This immobilization allows the recognition event occurring at the bipyridine complex to perturb the electrochemical environment at the electrode surface, generating a signal. There is a lack of specific published research on the methods and outcomes of integrating this compound into such transducer platforms for analytical devices.

Photovoltaic Applications of this compound Derivatives

In photovoltaics, particularly in Dye-Sensitized Solar Cells (DSSCs), bipyridine derivatives are critical. They are commonly used as the anchoring ligands in ruthenium-based dyes (like N3 and N719), where carboxylate groups on the bipyridine rings bind the dye to the titanium dioxide (TiO₂) semiconductor surface. The bipyridine ligand also plays a key role in the dye's light absorption and electron transfer processes. The electronic properties of the dye, including its absorption spectrum and redox potentials, can be fine-tuned by modifying the bipyridine ligands.

Data on Bipyridine Derivatives in Advanced Materials

The following table provides representative data for functional materials derived from various substituted 2,2'-bipyridines to illustrate the type of performance metrics used in these fields. Specific data for materials derived directly from this compound is not available in the cited literature.

Application AreaMaterial Class / Compound ExampleKey Performance MetricValue
OLEDs Iridium(III) Phosphorescent EmitterExternal Quantum Efficiency (EQE)> 20%
(General Bipyridine Ligand)Emission ColorBlue, Green, Red
Sensors Fluorescent Zn²⁺ SensorFluorescence Enhancement> 50-fold
(Bipyridine-Fluorophore Conjugate)Detection LimitNanomolar (nM) range
Photovoltaics Ruthenium Dye in DSSCPower Conversion Efficiency (PCE)~11%
(Carboxy-Bipyridine Ligand)Open-Circuit Voltage (Voc)> 0.7 V

Computational and Theoretical Investigations of 4,6 Dichloro 2,2 Bipyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry. nih.gov It is employed to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov DFT is based on the principle that the energy of a system can be determined from its electron density. This approach is computationally less intensive than other high-level methods, allowing for the study of larger and more complex systems.

In the context of a molecule like 4,6'-Dichloro-2,2'-bipyridine, DFT calculations can be used to optimize the ground-state geometry, determine molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and calculate vibrational frequencies. Furthermore, Time-Dependent DFT (TD-DFT) is an extension of DFT that can be used to study the properties of molecules in their electronically excited states, providing information about electronic absorption spectra and the nature of electronic transitions. researchgate.net

A comprehensive search of the scientific literature did not yield specific DFT studies focused on the ground and excited states of this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, offer a systematic pathway to achieving high accuracy by employing more rigorous theoretical models and larger basis sets. They are often used as benchmarks for other computational methods, including DFT.

For a molecule such as this compound, high-accuracy ab initio calculations could provide precise predictions of its geometric parameters, electronic energies, and other molecular properties. However, these methods are computationally demanding, which can limit their application to smaller molecular systems.

A detailed review of available scientific literature did not uncover specific high-accuracy ab initio calculations performed on this compound.

Molecular Dynamics Simulations of this compound and its Complexes in Various Environments

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide detailed information on the conformational dynamics and thermodynamic properties of the system. nih.govmdpi.com

MD simulations could be applied to this compound to understand its conformational flexibility and its interactions with solvent molecules. For its metal complexes, MD simulations would be invaluable for exploring the dynamic behavior of the coordination sphere, the stability of the complex, and the interactions with surrounding environmental factors like solvent or biological macromolecules. mdpi.com

Despite the potential applications, specific molecular dynamics simulation studies focusing on this compound or its complexes were not identified in a survey of the current scientific literature.

Application of Ligand Field Theory and Crystal Field Theory to this compound Metal Complexes

Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are models used to describe the electronic structure of transition metal coordination complexes. wikipedia.orglibretexts.org

Crystal Field Theory (CFT): This model treats the ligands as point charges and examines the effect of the electrostatic field they produce on the energies of the metal's d-orbitals. wikipedia.orgamazonaws.comallen.in This interaction removes the degeneracy of the d-orbitals, splitting them into different energy levels. amazonaws.comallen.in The magnitude of this splitting (Δ) depends on the metal ion, its oxidation state, and the nature of the ligands. wikipedia.org

Ligand Field Theory (LFT): LFT is a more advanced model that combines aspects of CFT and molecular orbital theory to account for the covalent character of metal-ligand bonds. wikipedia.orgpurdue.edu It provides a more complete picture of the bonding and electronic structure in coordination complexes. wikipedia.orgpurdue.edu

For a metal complex involving this compound as a ligand, CFT and LFT would be used to explain and predict properties such as its color (arising from d-d electronic transitions), magnetic properties (high-spin vs. low-spin configurations), and thermodynamic stability. amazonaws.comuomustansiriyah.edu.iq The electronic properties of the dichlorinated bipyridine ligand would influence the strength of the ligand field and the resulting d-orbital splitting.

No specific studies applying Ligand Field Theory or Crystal Field Theory to metal complexes of this compound were found in the reviewed literature.

Prediction of Spectroscopic Signatures and Elucidation of Reaction Pathways

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules and for exploring potential chemical reaction pathways.

Prediction of Spectroscopic Signatures: Methods like DFT and TD-DFT can be used to calculate various spectroscopic signatures. For example, vibrational frequencies from DFT calculations can be used to predict infrared (IR) and Raman spectra. TD-DFT calculations can predict UV-visible absorption spectra by determining the energies and intensities of electronic transitions. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to aid in structure elucidation.

Elucidation of Reaction Pathways: Computational methods allow for the mapping of potential energy surfaces for chemical reactions. By locating transition state structures and calculating activation energies, chemists can elucidate reaction mechanisms, predict reaction kinetics, and understand selectivity. nih.govnih.gov For this compound, such studies could investigate its synthesis, degradation, or its role in catalytic cycles.

A search of the scientific literature did not yield specific computational studies focused on the prediction of spectroscopic signatures or the elucidation of reaction pathways for this compound.

Advanced Characterization Techniques for 4,6 Dichloro 2,2 Bipyridine and Its Derivatives

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For derivatives of dichlorinated bipyridines, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding their chemical behavior and potential applications.

Table 1: Crystallographic Data for a Dichlorinated Bipyridine Complex

Parameter Value
Compound dichlorido-(4,4′-dichloro-2,2′-bipyridine-κ2N,N′)platinum(II)
Crystal System Monoclinic
Space Group C2/m
a (Å) 17.497(4)
b (Å) 6.8214(15)
c (Å) 14.183(3)
β (°) 93.441(7)
Volume (ų) 1689.7(6)
Z 4

Data sourced from a study on a related dichlorinated bipyridine complex. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure Elucidation

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR experiments, such as ¹H and ¹³C NMR, are fundamental for the initial characterization of 4,6'-Dichloro-2,2'-bipyridine and its derivatives. The chemical shifts in ¹H NMR spectra provide information about the electronic environment of the protons on the pyridine (B92270) rings. For instance, in platinum(II) and palladium(II) chloride complexes with substituted 2,2'-bipyridines, the proton signals are shifted upon coordination to the metal center. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. qorganica.es The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the substituents. qorganica.es

In complexes containing NMR-active metals like ¹⁹⁵Pt or other nuclei such as ³¹P in ancillary ligands, heteronuclear NMR provides direct information about the metal's coordination environment. nih.gov For example, ¹⁹⁵Pt NMR chemical shifts are highly sensitive to the nature of the ligands coordinated to the platinum center. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts for a Substituted Bipyridine Ligand

Proton Chemical Shift (ppm) Multiplicity
H-3,3' 8.82 d
H-4,4' 8.13 t
H-5,5' 7.50 m
H-6,6' 7.69 d

Data represents a generalized substituted 2,2'-bipyridine (B1663995) ligand and is for illustrative purposes. researchgate.net

Two-dimensional (2D) NMR techniques are essential for elucidating the complex structures of this compound derivatives, especially when 1D spectra are crowded or ambiguous. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. wikipedia.org Cross-peaks in a COSY spectrum reveal the connectivity of protons within the pyridine rings, aiding in the assignment of signals. wikipedia.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, regardless of whether they are bonded. wikipedia.org This is particularly useful for determining the stereochemistry and conformation of molecules. researchgate.net For instance, NOESY can reveal through-space interactions between protons on the two different pyridine rings of the bipyridine ligand. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. wikipedia.org This allows for the unambiguous assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and heteronuclei (like ¹³C) over two or three bonds. This is valuable for identifying quaternary carbons and piecing together molecular fragments.

The application of these 2D NMR techniques allows for a complete and detailed structural elucidation of this compound and its derivatives in solution. researchgate.netlibretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Upon ionization, the molecule can undergo fragmentation, and the resulting pattern of fragment ions provides valuable structural information. chemguide.co.uk

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or the cleavage of the bond between the two pyridine rings. youtube.com The analysis of these fragmentation patterns can help to confirm the structure of the parent molecule. libretexts.org

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

Ion Relative Abundance
[C₁₀H₆³⁵Cl₂N₂]⁺ 100%
[C₁₀H₆³⁵Cl³⁷ClN₂]⁺ ~65%
[C₁₀H₆³⁷Cl₂N₂]⁺ ~10%

This is a theoretical prediction based on the natural isotopic abundance of chlorine.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. nih.gov The vibrational modes of this compound and its derivatives are sensitive to their structure and coordination environment.

In the IR spectrum of a bipyridine derivative, characteristic bands corresponding to C=C and C=N stretching vibrations of the pyridine rings are typically observed in the 1400-1600 cm⁻¹ region. nipne.ro The C-H stretching vibrations appear around 3000-3100 cm⁻¹, while C-Cl stretching vibrations are expected at lower frequencies. Upon coordination to a metal center, shifts in the positions of these bands can be observed, providing evidence of complex formation. nipne.ro

Raman spectroscopy is a complementary technique to IR spectroscopy. For bipyridine complexes, resonance Raman spectroscopy can be particularly informative, as it can selectively enhance the vibrational modes associated with electronic transitions, providing insights into the nature of the excited states. acs.org

Table 4: Representative IR and Raman Bands for Bipyridine Compounds

Vibrational Mode Approximate Frequency (cm⁻¹) Technique
Pyridine ring stretching 1400 - 1600 IR, Raman
C-H stretching 3000 - 3100 IR, Raman
Ring breathing ~1000 Raman

These are general ranges for bipyridine-containing molecules. nipne.roacs.org

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior

Electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectroscopy are used to study the electronic transitions and photophysical properties of molecules. rsc.org The spectra of this compound and its derivatives are characterized by intense absorption bands in the UV region, which are attributed to π-π* transitions within the aromatic pyridine rings. nih.gov

Upon coordination to a transition metal, new absorption bands can appear in the visible region. researchgate.net These are often assigned as metal-to-ligand charge-transfer (MLCT) transitions, where an electron is excited from a metal-based orbital to a ligand-based π* orbital. rsc.org The energy of these MLCT bands is sensitive to the nature of the metal, the substituents on the bipyridine ligand, and the solvent. researchgate.net

Many metal complexes of bipyridine derivatives are luminescent, and their emission properties can be studied using fluorescence or phosphorescence spectroscopy. researchgate.net The emission typically arises from the decay of an excited state, often the lowest-energy triplet MLCT state, back to the ground state. wikipedia.org The emission wavelength, quantum yield, and lifetime are important parameters that characterize the photophysical behavior of these compounds and are crucial for their application in areas such as sensing, imaging, and photocatalysis.

Table 5: General Photophysical Properties of Bipyridine Metal Complexes

Property Description
Absorption (UV-Vis) π-π* transitions (ligand-based), MLCT transitions
Emission Fluorescence or phosphorescence from excited states
Stokes Shift Difference in wavelength between the absorption and emission maxima
Quantum Yield Efficiency of the emission process
Excited-State Lifetime Average time the molecule spends in the excited state

These are general properties and specific values vary greatly depending on the molecule and its environment. researchgate.netresearchgate.net

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Chronoamperometry)

The electrochemical properties of this compound and its derivatives are critical for understanding their behavior in applications such as catalysis, molecular electronics, and sensing. These properties are typically investigated through techniques like cyclic voltammetry and chronoamperometry, often after coordinating the bipyridine ligand to a redox-active metal center, such as ruthenium, iron, or copper. The electron-withdrawing nature of the chlorine substituents significantly influences the electronic structure and, consequently, the redox potentials of the resulting complexes.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the most common technique used to probe the redox behavior of this compound complexes. In these complexes, the electrochemical processes observed can be either metal-centered (e.g., Ru²⁺/Ru³⁺) or ligand-centered (reduction of the bipyridine π-system). The presence of two electron-withdrawing chlorine atoms makes the dichlorinated bipyridine ligand a better π-acceptor compared to unsubstituted 2,2'-bipyridine. This increased π-acidity has a predictable effect on the redox potentials of the complex.

Research Findings:

Metal-Centered Oxidation: The electron-withdrawing chloro-substituents decrease the electron density at the coordinated metal center. This makes it more difficult to remove an electron from the metal, resulting in a positive shift (anodic shift) of the metal-centered oxidation potential. For instance, ruthenium(II) complexes containing ligands with electron-withdrawing groups, such as 2,2′-bipyridine-4,4′-dicarboxylic acid, show a more positive Ru(II)/Ru(III) oxidation potential compared to the parent [Ru(bpy)₃]²⁺ complex. rsc.org Conversely, ligands with electron-donating groups, like the deprotonated form of 4,4'-dihydroxy-2,2'-bipyridine, make the metal center easier to oxidize, shifting the potential to less positive values. nih.gov While specific data for the 4,6'-dichloro isomer is not extensively published, this established trend allows for the confident prediction that its metal complexes will display higher oxidation potentials than their unsubstituted counterparts.

Ligand-Centered Reduction: The electron-withdrawing nature of the chlorine atoms stabilizes the π* orbitals of the bipyridine ligand. This makes it easier to add an electron to the ligand, resulting in a ligand-centered reduction that occurs at a less negative (more positive) potential compared to unsubstituted bipyridine complexes. rsc.org Studies on various ruthenium(II) bipyridine complexes show multiple one-electron reduction steps, with the first reduction typically occurring on the ligand with the lowest-lying π* orbital. utexas.edu

The following table illustrates the effect of ligand substitution on the metal-centered oxidation potential of ruthenium complexes.

ComplexSubstituent TypeE₁/₂ (Ru³⁺/²⁺) (V vs. Ag/AgCl)Reference
[Ru(bpy)₂(4,4'-bpy(O⁻)₂)]Strongly Electron-Donating (-O⁻)0.62 nih.gov
[Ru(bpy)₃]²⁺Unsubstituted (-H)1.30 rsc.org
[Ru(H₂dcbpy)₃]Cl₂Electron-Withdrawing (-COOH)1.62 rsc.org
[Ru(4,6'-dichloro-2,2'-bpy)₃]²⁺ (Predicted)Strongly Electron-Withdrawing (-Cl)> 1.30Inferred

Similarly, the effect on ligand-centered reduction is demonstrated by comparing the parent [Ru(bpy)₃]²⁺ complex with a binuclear complex where the bridging ligand is more easily reduced.

Complex / Ligand SystemE₁/₂ (First Reduction) (V vs. Ag/AgCl)Reference
[Ru(bpy)₃]²⁺-1.26 rsc.org
Binuclear Ru(II) Complex with Bridging Ligand-0.96 rsc.org
This compound Complex (Predicted)Less negative than -1.26 VInferred

Chronoamperometry

Chronoamperometry is an electrochemical technique where the potential of the working electrode is stepped, and the resulting current is monitored as a function of time. This method is valuable for studying the kinetics of chemical reactions coupled to electron transfer and for determining the diffusion coefficients of electroactive species. While cyclic voltammetry provides information on redox potentials, chronoamperometry can offer quantitative data on the rates of processes occurring at the electrode surface.

Although it is a standard technique for the comprehensive electrochemical analysis of coordination compounds, specific research findings from chronoamperometric studies focused solely on this compound or its direct derivatives are not widely detailed in the literature. However, it remains a relevant and powerful tool for advanced characterization, particularly for investigating the mechanism and kinetics of catalytic cycles involving such complexes.

Q & A

Q. What are the optimal synthetic conditions for preparing transition metal complexes with 4,4'-dichloro-2,2'-bipyridine?

Methodological Answer: Metal complexes are typically synthesized by refluxing 4,4'-dichloro-2,2'-bipyridine with metal precursors in aqueous or mixed-solvent systems. For example, K₂PtCl₄ reacts with the ligand in water at 373 K for 24 hours to form a platinum(II) complex, yielding an orange precipitate after filtration and washing with solvents like CH₂Cl₂ and EtOH . Characterization via X-ray crystallography confirms octahedral geometry, with bond lengths and angles critical for stability analysis .

Q. How can researchers purify and characterize 4,4'-dichloro-2,2'-bipyridine derivatives?

Methodological Answer: Post-synthesis purification involves recrystallization from ethanol or dichloromethane, followed by column chromatography for derivatives with polar substituents. Characterization employs:

  • Elemental analysis for stoichiometric validation.
  • ¹H/¹³C NMR to confirm ligand coordination shifts (e.g., downfield shifts in aromatic protons upon metal binding) .
  • UV-Vis spectroscopy to assess metal-to-ligand charge transfer (MLCT) bands, with λₐbₛ around 450–500 nm for Ru(II) complexes .

Q. What spectroscopic techniques are essential for analyzing electronic interactions in 4,4'-dichloro-2,2'-bipyridine complexes?

Methodological Answer:

  • Cyclic Voltammetry (CV) identifies redox potentials; chloro substituents lower the LUMO energy, enhancing oxidative stability (e.g., Ru³⁺/Ru²⁺ couples shift by ~0.2 V compared to methyl analogs) .
  • Infrared (IR) Spectroscopy detects ν(C-Cl) stretches (~750 cm⁻¹) and metal-ligand vibrations (e.g., ν(Ru-N) at 350–400 cm⁻¹) .

Advanced Research Questions

Q. How do chloro substituents influence ligand substitution kinetics in ruthenium complexes?

Methodological Answer: Chloro groups increase electrophilicity at the metal center, accelerating dissociative ligand substitution. For cis-[RuCl₂(dppb)(4,4'-dichloro-bipy)] (dppb = bis(diphenylphosphino)butane), substitution rates are quantified via stopped-flow spectroscopy in acetonitrile. Rate constants (k₁) correlate with Hammett σₚ parameters, showing a 3x increase compared to methoxy-substituted analogs due to enhanced π-withdrawing effects .

Q. What computational methods predict the redox and electronic properties of 4,4'-dichloro-2,2'-bipyridine complexes?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates frontier molecular orbitals. For example, chloro substituents reduce HOMO-LUMO gaps by 0.5–0.8 eV compared to unsubstituted bipyridine, aligning with experimental MLCT transitions . Solvent effects are modeled using the COSMO continuum approach to refine redox potentials .

Q. How can steric and electronic effects be leveraged to design 4,4'-dichloro-2,2'-bipyridine complexes for photocatalysis?

Methodological Answer:

  • Steric Tuning : Pairing with bulky phosphine ligands (e.g., dppb ) reduces non-radiative decay, enhancing photoluminescence quantum yields by 15–20% .
  • Electronic Tuning : Substituting chloro groups with electron-withdrawing moieties (e.g., carboxylates) stabilizes MLCT states, improving photocatalytic H₂ evolution rates (e.g., 120 µmol h⁻¹ vs. 80 µmol h⁻¹ for methyl derivatives) .

Contradictions and Validation

  • Synthetic Yields : reports a 68% yield for Pt(II) complexes, while earlier methods () achieved 50–60% for Rh(III) analogs. This discrepancy highlights solvent-dependent reactivity, with aqueous systems favoring platinum over rhodium .
  • Ligand Substitution : attributes faster substitution in chloro derivatives to electronic effects, whereas steric factors dominate in methyl-substituted systems. Cross-validation via Arrhenius plots confirms activation energies (Eₐ) differ by ~10 kJ/mol .

Key Data from Literature

PropertyValue/ObservationReference
Pt-N bond length in [PtCl₂(4,4'-dichloro-bipy)]2.02–2.05 Å (X-ray)
Ru³⁺/Ru²⁺ redox potential+1.25 V vs. SCE (in CH₃CN)
MLCT λₐbₛ (Ru complex)480 nm (ε = 8,500 M⁻¹cm⁻¹)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.